N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)acetamide
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Overview
Description
N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)acetamide is a complex organic compound characterized by its unique molecular structure
Mechanism of Action
Target of Action
The primary target of this compound is the auxin receptor TIR1 (Transport Inhibitor Response 1) . TIR1 is a protein that plays a crucial role in plant growth and development. It is involved in the perception of auxin, a key plant hormone, and mediates the degradation of Aux/IAA transcriptional repressors to regulate gene expression .
Mode of Action
The compound interacts with its target, TIR1, acting as an agonist . It binds to the receptor, enhancing root-related signaling responses . The compound’s interaction with TIR1 significantly enhances the transcriptional activity of the auxin response reporter, DR5:GUS . This interaction leads to changes in gene expression, particularly the down-regulation of root growth-inhibiting genes .
Biochemical Pathways
The compound affects the auxin signaling pathway . This pathway is crucial for plant growth and development, regulating processes such as cell division, elongation, and differentiation. By acting as an agonist for the auxin receptor TIR1, the compound enhances root-related signaling responses, leading to changes in gene expression that promote root growth .
Pharmacokinetics
Its potent activity suggests it may have favorable adme properties that allow it to effectively interact with its target, tir1 .
Result of Action
The compound has a remarkable promotive effect on root growth in both Arabidopsis thaliana and Oryza sativa . It exhibits excellent root growth-promoting activity, far exceeding that of NAA (1-naphthylacetic acid), a commonly used plant growth regulator . This is likely due to its potent agonistic activity on the auxin receptor TIR1 and its subsequent effects on gene expression .
Action Environment
The environment can significantly influence the action, efficacy, and stability of the compound Factors such as soil composition, temperature, and moisture levels could potentially affect how the compound interacts with its target and its overall effectiveness.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole-5-yl moiety. This is often achieved through a series of reactions including nitration, reduction, and cyclization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can be further modified for specific applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)acetamide can be utilized as a probe to study biological processes. Its interactions with various biomolecules can provide insights into cellular mechanisms and pathways.
Medicine: This compound has shown potential in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to modulate biological targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and reactivity.
Comparison with Similar Compounds
N-Benzo[d][1,3]dioxol-5-yl-acetamide: A structurally related compound with similar applications in medicinal chemistry.
3-(Benzo[d][1,3]dioxol-5-yl)propanal: Another related compound used in organic synthesis and material science.
Uniqueness: N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)acetamide stands out due to its unique oxazolidinone ring structure, which imparts distinct chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its versatile applications and unique properties make it a valuable compound for further research and development.
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Properties
IUPAC Name |
N-[[3-(1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c1-8(16)14-5-10-6-15(13(17)20-10)9-2-3-11-12(4-9)19-7-18-11/h2-4,10H,5-7H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZPDYXVMRANMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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